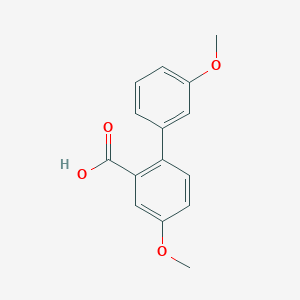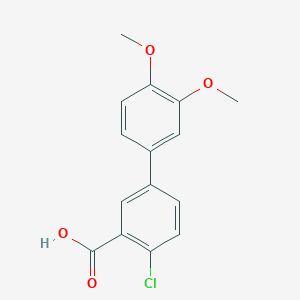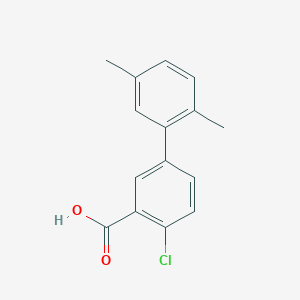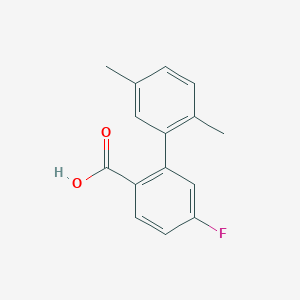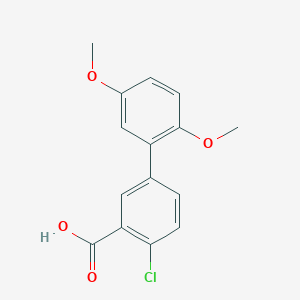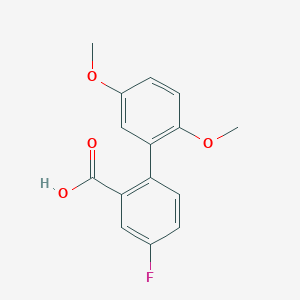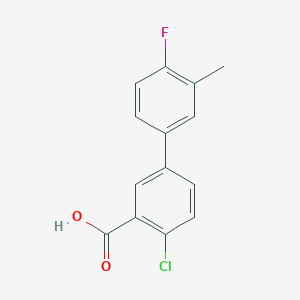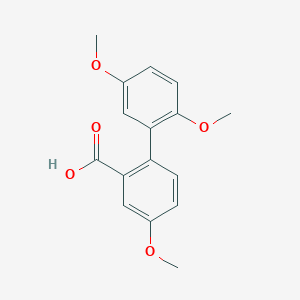
2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, also known as 2,5-dimethoxy-4-methylbenzoic acid (DMMB), is a colorless, crystalline organic compound with a molecular formula C10H12O4. It is a derivative of benzoic acid and is used in a wide variety of scientific research applications. It has a melting point of 131-133°C and a boiling point of 212°C. DMMB is a useful synthetic intermediate in the preparation of various organic compounds, particularly those containing a phenyl group. It is also used as a reagent in organic synthesis and as a catalyst in reactions.
科学的研究の応用
DMMB is widely used in scientific research applications. It is used as an inhibitor of the enzyme acetylcholinesterase, which plays an important role in the regulation of nerve impulses. DMMB is also used to study the properties of enzymes, such as kinases and phosphatases, and their inhibitors. In addition, it is used to study the interactions between proteins and DNA, and as a reagent in organic synthesis. DMMB is also used to study the structure and function of proteins, and to study the biochemical and physiological effects of drugs.
作用機序
DMMB acts as an inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, DMMB increases the levels of acetylcholine in the brain, leading to an increase in the activity of nerve cells. This can lead to a wide range of effects, including increased alertness, improved memory and concentration, and improved motor skills.
Biochemical and Physiological Effects
DMMB has been shown to have a variety of biochemical and physiological effects. In animals, it has been shown to increase levels of acetylcholine, which can lead to improved memory and concentration. It has also been shown to reduce levels of the stress hormone cortisol, and to increase levels of the neurotransmitter dopamine, which is involved in the regulation of mood and reward. Additionally, DMMB has been shown to have anti-inflammatory and antioxidant effects, and to have protective effects against oxidative stress.
実験室実験の利点と制限
DMMB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is inexpensive compared to other compounds. Additionally, it is stable and can be stored for long periods of time. However, there are also some limitations to its use. DMMB is a relatively weak inhibitor of acetylcholinesterase, so it may not be suitable for studying the effects of acetylcholinesterase inhibitors. Additionally, it has not been extensively studied, so its effects on biochemical and physiological processes are not fully understood.
将来の方向性
The potential applications of DMMB are still being explored. Future research could focus on exploring the effects of DMMB on other biochemical and physiological processes, such as the regulation of hormones and neurotransmitters. Additionally, further research could be conducted to determine the mechanism of action of DMMB and to study its effects on the structure and function of proteins. Finally, research could be conducted to explore the potential therapeutic applications of DMMB, such as its use as an antioxidant or anti-inflammatory agent.
合成法
DMMB can be synthesized by several methods, but the most common is the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of anhydrous aluminum chloride. This reaction produces a mixture of 2,4-dimethoxybenzoic acid and 2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid, 95%ybenzoic acid, which can then be separated by recrystallization and chromatography. DMMB can also be synthesized from p-anisaldehyde and ethyl chloroformate, or from anisole and acetic anhydride in the presence of a Lewis acid.
特性
IUPAC Name |
2-(2,5-dimethoxyphenyl)-5-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-19-10-4-6-12(14(9-10)16(17)18)13-8-11(20-2)5-7-15(13)21-3/h4-9H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDRQGJIZRKMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=C(C=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681216 |
Source


|
| Record name | 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethoxyphenyl)-5-methoxybenzoic acid | |
CAS RN |
925908-53-8 |
Source


|
| Record name | 2',4,5'-Trimethoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

